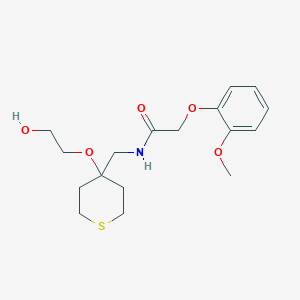![molecular formula C24H24N4O2 B2831923 (E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 882220-63-5](/img/structure/B2831923.png)
(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- AKOS001050615 has demonstrated anti-inflammatory effects in preclinical studies. It may inhibit pro-inflammatory cytokines and modulate immune responses. Researchers are investigating its potential use in treating inflammatory conditions such as arthritis and autoimmune diseases .
- Some studies suggest that AKOS001050615 exhibits anticancer properties. It may interfere with cancer cell growth and induce apoptosis (programmed cell death). Researchers are exploring its potential as an adjunct therapy for various cancers, including breast, lung, and colon cancer .
- AKOS001050615 shows promise as a neuroprotective agent. It may help protect neurons from oxidative stress, inflammation, and excitotoxicity. Researchers are investigating its role in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Preliminary studies suggest that AKOS001050615 may have analgesic (pain-relieving) effects. It could modulate pain pathways and reduce nociceptive signals. Researchers are exploring its use in chronic pain management .
- AKOS001050615 exhibits antimicrobial properties against certain bacteria and fungi. It may interfere with microbial cell membranes or enzymes. Researchers are studying its potential as a novel antimicrobial agent .
- Some evidence suggests that AKOS001050615 may have cardiovascular benefits. It could influence blood pressure, vascular tone, and endothelial function. Researchers are investigating its use in preventing cardiovascular diseases .
Anti-Inflammatory Properties
Anticancer Activity
Neuroprotective Effects
Analgesic Potential
Antimicrobial Activity
Cardiovascular Applications
Mecanismo De Acción
Target of Action
The primary targets of AKOS001050615 are the Serine/threonine-protein kinase mTOR and the Phosphatidylinositol 3-kinase catalytic subunit type 3 . These proteins play crucial roles in cell growth, proliferation, and survival.
Mode of Action
AKOS001050615 acts as an inhibitor of its primary targets . By binding to these proteins, it prevents them from performing their normal functions, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of mTOR and Phosphatidylinositol 3-kinase catalytic subunit type 3 by AKOS001050615 affects multiple biochemical pathways. These proteins are involved in pathways like the PI3K-Akt signaling pathway, which regulates cell cycle and prevents apoptosis, or programmed cell death .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites to exert its effects .
Result of Action
The molecular and cellular effects of AKOS001050615’s action are largely dependent on the specific context of its use. Given its targets, it’s likely that this compound could influence cell growth and survival, potentially making it useful in contexts such as cancer treatment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of AKOS001050615. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in a given environment .
Propiedades
IUPAC Name |
(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-18-9-11-19(12-10-18)23-21(17-28(27-23)22-7-4-3-5-8-22)15-20(16-25)24(29)26-13-6-14-30-2/h3-5,7-12,15,17H,6,13-14H2,1-2H3,(H,26,29)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHNIKHAQJSTQU-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCOC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCOC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831841.png)
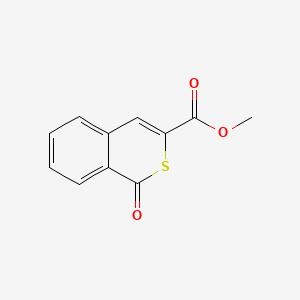

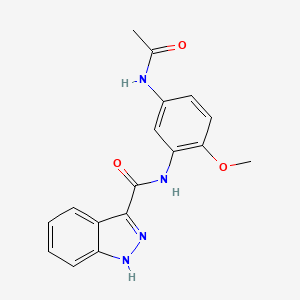
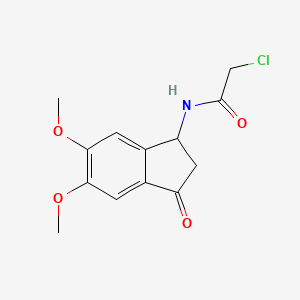
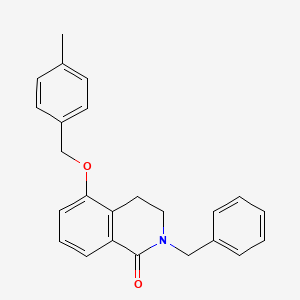
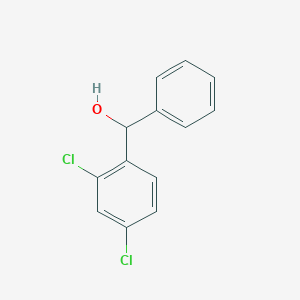
![5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2831854.png)

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2831859.png)
![4-butyl-1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2831861.png)
